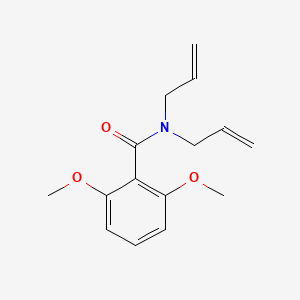![molecular formula C17H18N4 B5611394 2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)
2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical "2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile" is a complex molecule with potential applications in various fields of chemistry and materials science. Its structure suggests a blend of cyclic and aromatic components, offering unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, multicomponent reactions provide a method to synthesize a wide range of pyridine derivatives with high yields and board substrate functional groups, indicating potential pathways for synthesizing the target compound (Mahmoud & El-Sewedy, 2018).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including the target compound, can be characterized by X-ray crystallography, revealing detailed aspects of their crystal packing and intermolecular interactions. These studies show how subtle changes in substituents can significantly affect the molecular geometry and supramolecular assembly (Vishnupriya et al., 2014).
Chemical Reactions and Properties
The chemical behavior of "this compound" can be anticipated based on related compounds. Pyridine derivatives participate in various chemical reactions, including cyclocondensation and multicomponent reactions, which can be used to synthesize novel structures with diverse functional groups (Bergner et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyridine derivatives can be significantly influenced by their molecular structure. The introduction of different substituents can alter these properties, potentially leading to materials with desirable solubility and thermal stability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, of the target compound can be inferred from its structural analogs. The presence of the pyridine ring and nitrile groups suggests that it may exhibit basicity due to the nitrogen atoms, while the cyclic structure may confer stability against various chemical reactions.
- Mahmoud & El-Sewedy (2018) on solvent-free synthesis of pyridine derivatives for corrosion inhibition (link).
- Vishnupriya et al. (2014) on the crystal structure of hexahydrocycloocta[b]pyridine derivatives (link).
- Bergner et al. (2009) on the cyclocondensation reactions for synthesizing pyrrole derivatives (link).
Propiedades
IUPAC Name |
2-amino-4-pyridin-3-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-10-14-16(12-6-5-9-20-11-12)13-7-3-1-2-4-8-15(13)21-17(14)19/h5-6,9,11H,1-4,7-8H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJHHWHMSBLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

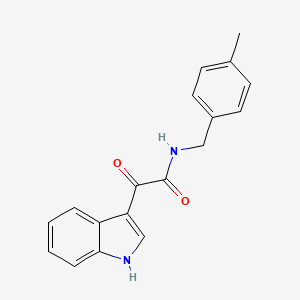
![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5611350.png)

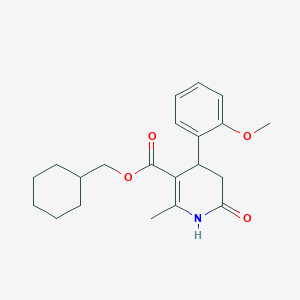
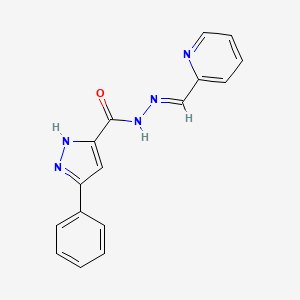
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-ethoxyaniline](/img/structure/B5611383.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)
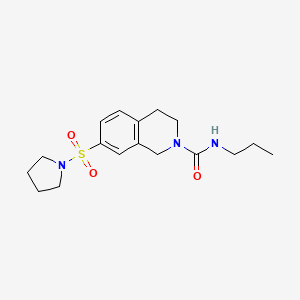
![3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5611421.png)
